Hydrogen Bond Profile vs. Free Base and Carboxylic Acid
3-Amino-N-methylpropanamide hydrochloride and its free base each possess two hydrogen bond donors and two hydrogen bond acceptors [1][2]. In contrast, the carboxylic acid analog N-methyl-β-alanine (CAS 2679-14-3) exhibits two hydrogen bond donors but three hydrogen bond acceptors due to the carboxylate oxygen pair, altering its solvation and intermolecular binding behavior [3].
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 2 (Computed by Cactvs) |
| Comparator Or Baseline | N-methyl-β-alanine: 3 (Computed by Cactvs) |
| Quantified Difference | 33% reduction in H-bond acceptors for the amide vs. the carboxylic acid |
| Conditions | Computed physicochemical properties (PubChem) |
Why This Matters
The reduced hydrogen bond acceptor count directly influences solubility in polar protic solvents and the compound's ability to engage in specific non-covalent interactions in biological or supramolecular systems.
- [1] PubChem. 3-amino-N-methylpropanamide hydrochloride. Compound Summary CID 14889075. National Center for Biotechnology Information. View Source
- [2] PubChem. 3-Amino-N-methylpropanamide. Compound Summary CID 14889074. National Center for Biotechnology Information. View Source
- [3] PubChem. N-methyl-beta-alanine. Compound Summary CID 75891. National Center for Biotechnology Information. View Source
